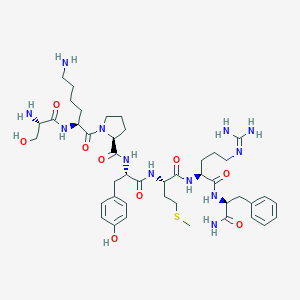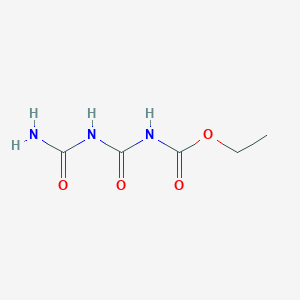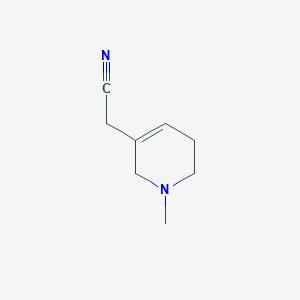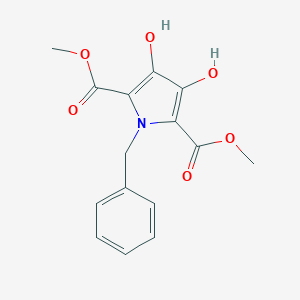
(2-Chloropyridin-4-yl)methanamine
Vue d'ensemble
Description
“(2-Chloropyridin-4-yl)methanamine” is a chemical compound with the empirical formula C6H7ClN2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular weight of “(2-Chloropyridin-4-yl)methanamine” is 142.59 g/mol . The SMILES string representation is NCc1ccnc(Cl)c1 . The InChI representation is 1S/C6H7ClN2/c7-6-3-5(4-8)1-2-9-6/h1-3H,4,8H2 .Physical And Chemical Properties Analysis
The molecular weight of “(2-Chloropyridin-4-yl)methanamine” is 142.58 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The exact mass is 142.0297759 g/mol .Applications De Recherche Scientifique
Organic Synthesis
(2-Chloropyridin-4-yl)methanamine: is a versatile intermediate in organic synthesis. It can be used to synthesize a variety of complex molecules due to its reactive chloro and amino groups. For instance, it can undergo nucleophilic substitution reactions to introduce various substituents at the chloro position, or it can be used to form amides with carboxylic acids .
Medicinal Chemistry
In medicinal chemistry, (2-Chloropyridin-4-yl)methanamine serves as a building block for the development of pharmaceuticals. Its pyridine ring mimics the structure of nicotinamide adenine dinucleotide (NAD+), making it a potential candidate for the synthesis of enzyme inhibitors or receptor modulators .
Material Science
This compound’s ability to act as a ligand for metal ions makes it useful in material science. It can form coordination complexes with metals, which are essential in the development of new materials with specific magnetic, electronic, or catalytic properties .
Agrochemical Research
(2-Chloropyridin-4-yl)methanamine: can be utilized in the synthesis of agrochemicals. Its derivatives may exhibit herbicidal or insecticidal activities, providing a basis for the development of new pesticides or plant growth regulators .
Catalysis
The compound can also play a role in catalysis. It can be used to synthesize ligands for transition metal catalysts, which are widely used in industrial processes for the production of polymers, fine chemicals, and pharmaceuticals .
Analytical Chemistry
In analytical chemistry, derivatives of (2-Chloropyridin-4-yl)methanamine can be used as fluorescent probes or reagents due to the pyridine moiety’s ability to participate in electron transfer reactions. This makes it valuable for developing new analytical methods for detecting various substances .
Mécanisme D'action
Target of Action
The primary target of (2-Chloropyridin-4-yl)methanamine is LOXL2 (Lysyl Oxidase-Like 2) . LOXL2 is an enzyme that belongs to the LOX family and facilitates the cross-linking of extracellular matrix (ECM) elements . It plays a significant role in tumor progression, immune response, and cellular senescence .
Mode of Action
(2-Chloropyridin-4-yl)methanamine selectively inhibits LOXL2 . The compound’s selectivity for LOXL2 is higher than for LOX and other amine oxidases (MAO-A, MAO-B, and SSAO) . This selective inhibition results in attenuated proliferation and migration of certain cancer cells .
Biochemical Pathways
The inhibition of LOXL2 by (2-Chloropyridin-4-yl)methanamine affects multiple pathways related to cancer extracellular matrix remodeling and cellular senescence . LOXL2 is involved in the deposition and remodeling of ECM, which serves as the primary step and biochemical foundation for tumor malignant behaviors and immune cell infiltration .
Result of Action
The result of (2-Chloropyridin-4-yl)methanamine’s action is the significant attenuation of the proliferation and migration of certain cancer cells, such as PC-9 and HCC-LM3 cells . Additionally, the inhibition of LOXL2 enhances cellular senescence in lung and liver cancer cells .
Action Environment
The action of (2-Chloropyridin-4-yl)methanamine is influenced by the tumor microenvironment (TME), which includes tumor cells, immune cells, stromal cells, and ECM components . The compound’s efficacy and stability may be affected by factors such as the presence of blood proteins . Furthermore, the compound should be stored in an inert atmosphere at room temperature for optimal stability .
Safety and Hazards
Orientations Futures
“(2-Chloropyridin-4-yl)methanamine” hydrochloride has been identified as a potential therapeutic agent for cervical cancer. It was found to significantly decrease the invasive ability of cervical cancer cells by reversing the process of LOXL2-induced epithelial-mesenchymal transition (EMT) . Therefore, it may be a promising diagnostic and therapeutic biomarker for cervical cancer, and its small molecule inhibitor may be an effective anti-tumor drug .
Propriétés
IUPAC Name |
(2-chloropyridin-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c7-6-3-5(4-8)1-2-9-6/h1-3H,4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHCWJWUOSNCSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383179 | |
| Record name | (2-chloropyridin-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloropyridin-4-yl)methanamine | |
CAS RN |
144900-57-2 | |
| Record name | (2-chloropyridin-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes (2-Chloropyridin-4-yl)methanamine a promising lead compound for LOXL2 inhibition?
A1: (2-Chloropyridin-4-yl)methanamine demonstrates selective inhibition of LOXL2 over Lysyl Oxidase (LOX) and other amine oxidases, a crucial factor for targeted therapy. [] This selectivity is particularly important as LOXL2 is implicated in various pathological processes, including cancer progression, while LOX plays vital roles in normal physiological functions. By specifically targeting LOXL2, this compound minimizes potential off-target effects associated with inhibiting other amine oxidases. Furthermore, studies demonstrate that (2-Chloropyridin-4-yl)methanamine effectively restrains the malignant transformation of cervical cancer cells by suppressing LOXL2-induced Epithelial-Mesenchymal Transition (EMT). [] This finding highlights its potential as a therapeutic agent for cancers where LOXL2 overexpression drives tumor progression and metastasis.
Q2: What is the mechanism of action of (2-Chloropyridin-4-yl)methanamine in inhibiting LOXL2?
A2: While the exact binding mechanism of (2-Chloropyridin-4-yl)methanamine to LOXL2 requires further investigation, its classification as an inhibitor suggests a competitive or non-competitive interaction with the enzyme's active site. [] This interaction likely hinders the enzyme's catalytic activity, preventing it from oxidizing lysine residues in its substrate proteins. Given the crucial role of LOXL2 in the extracellular matrix (ECM) remodeling through lysine oxidation, inhibiting its activity could disrupt ECM formation and subsequently impede tumor progression and metastasis. Further studies exploring the precise binding interactions and the compound's impact on LOXL2's enzymatic activity will be crucial for optimizing its efficacy and developing more potent and selective LOXL2 inhibitors.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-(2,4,6-Trichlorophenyl)-3-(5-tetradecanamido-2-chloroanilino)-4-[2-[alpha-(2,4-di-tert-pentylphenoxy)butyramido]phenylthio]-5-pyrazolone](/img/structure/B120962.png)





